2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-2-naphthylacetamide
Overview
Description
2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-2-naphthylacetamide, also known as EBNAT, is a compound that has been extensively studied in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-2-naphthylacetamide is not fully understood, but it is believed to involve the formation of a complex with copper ions, which results in a change in the fluorescence properties of the compound. This change in fluorescence can be used to detect the presence of copper ions in biological samples.
Biochemical and Physiological Effects
This compound has been shown to have no significant toxic effects on cells and tissues, making it a safe compound for use in scientific research. However, its potential effects on biological systems are still being studied, and more research is needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-2-naphthylacetamide in lab experiments is its high selectivity for copper ions, which allows for the detection of these ions in complex biological samples. However, its limitations include its relatively low sensitivity and the need for specialized equipment to measure its fluorescence properties.
Future Directions
There are several future directions for the study of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-2-naphthylacetamide, including the development of new fluorescent probes for the detection of other metal ions, the optimization of its synthesis method to improve its properties, and the study of its potential applications in other fields of scientific research.
In conclusion, this compound is a compound that has been extensively studied for its potential applications in various fields of scientific research. Its high selectivity for copper ions makes it a promising candidate for the development of new diagnostic tools for diseases such as Alzheimer's and Parkinson's. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in other fields of scientific research.
Scientific Research Applications
2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-2-naphthylacetamide has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its potential as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, making it a promising candidate for the development of new diagnostic tools for diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S2/c1-2-25-17-9-10-18-19(12-17)27-21(23-18)26-13-20(24)22-16-8-7-14-5-3-4-6-15(14)11-16/h3-12H,2,13H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFQEVMAEVADJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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